N-Acetyl-S-[(1-oxo-2,3-dihydro-1H-inden-2-yl)methyl]-L-cysteine
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Overview
Description
N-Acetyl-S-[(1-oxo-2,3-dihydro-1H-inden-2-yl)methyl]-L-cysteine is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound is characterized by the presence of an indole nucleus, which is a common structural motif in many bioactive molecules.
Preparation Methods
The synthesis of N-Acetyl-S-[(1-oxo-2,3-dihydro-1H-inden-2-yl)methyl]-L-cysteine typically involves several stepsThe reaction conditions often involve the use of specific catalysts and solvents to facilitate the desired transformations . Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
N-Acetyl-S-[(1-oxo-2,3-dihydro-1H-inden-2-yl)methyl]-L-cysteine can undergo various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of corresponding sulfoxides or sulfones, while reduction may yield thiols or disulfides .
Scientific Research Applications
This compound has been studied for its potential applications in various fields, including chemistry, biology, medicine, and industry. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been investigated for its potential as an antiviral, anti-inflammatory, and anticancer agent. In medicine, it is being explored for its potential therapeutic effects in treating various diseases. In industry, it may be used in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of N-Acetyl-S-[(1-oxo-2,3-dihydro-1H-inden-2-yl)methyl]-L-cysteine involves its interaction with specific molecular targets and pathways. It may exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific biological context and application .
Comparison with Similar Compounds
N-Acetyl-S-[(1-oxo-2,3-dihydro-1H-inden-2-yl)methyl]-L-cysteine can be compared with other indole derivatives that share similar structural features. Some similar compounds include indole-3-acetic acid, indole-3-carbinol, and indole-3-butyric acid. These compounds also exhibit diverse biological activities and have been studied for their potential therapeutic applications. this compound is unique in its specific structural modifications, which may confer distinct biological properties and applications .
Properties
CAS No. |
62114-85-6 |
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Molecular Formula |
C15H17NO4S |
Molecular Weight |
307.4 g/mol |
IUPAC Name |
(2R)-2-acetamido-3-[(3-oxo-1,2-dihydroinden-2-yl)methylsulfanyl]propanoic acid |
InChI |
InChI=1S/C15H17NO4S/c1-9(17)16-13(15(19)20)8-21-7-11-6-10-4-2-3-5-12(10)14(11)18/h2-5,11,13H,6-8H2,1H3,(H,16,17)(H,19,20)/t11?,13-/m0/s1 |
InChI Key |
FQTSLKFJPOPTNP-YUZLPWPTSA-N |
Isomeric SMILES |
CC(=O)N[C@@H](CSCC1CC2=CC=CC=C2C1=O)C(=O)O |
Canonical SMILES |
CC(=O)NC(CSCC1CC2=CC=CC=C2C1=O)C(=O)O |
Origin of Product |
United States |
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